Optocillin
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Overview
Description
Optocillin is a penicillinase-resistant penicillin antibiotic used to treat infections caused by penicillinase-producing staphylococci. It is a derivative of penicillin and is known for its ability to inhibit bacterial cell wall synthesis, making it effective against certain bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Optocillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acyl chloride, followed by purification steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediates, reaction optimization, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Optocillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Optocillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of penicillin derivatives in various chemical reactions.
Biology: Employed in microbiological studies to understand the mechanisms of bacterial resistance and the efficacy of antibiotics.
Medicine: Utilized in clinical research to develop new antibiotics and improve existing treatments for bacterial infections.
Mechanism of Action
Optocillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- Oxacillin
- Cloxacillin
- Dicloxacillin
- Flucloxacillin
Comparison
Optocillin is unique among penicillinase-resistant penicillins due to its specific structure, which provides enhanced stability against beta-lactamase enzymes produced by resistant bacteria. Compared to other similar compounds, this compound has a broader spectrum of activity and is more effective against certain strains of staphylococci .
Properties
CAS No. |
72539-76-5 |
---|---|
Molecular Formula |
C40H44N8O13S3 |
Molecular Weight |
941.0 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H25N5O8S2.C19H19N3O5S/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t12?,13-,14+,17-;13-,14+,17-/m11/s1 |
InChI Key |
MPPLHLMSSPRSJL-YNJGQIAHSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C |
Origin of Product |
United States |
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